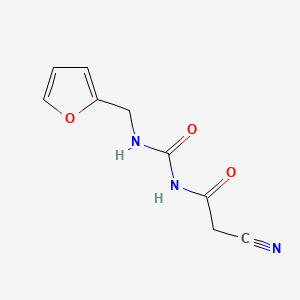![molecular formula C12H23NO7 B13855360 N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose-isoleucine (mixture of diastereomers) is a compound formed by the combination of fructose, a simple sugar, and isoleucine, an essential amino acid. This compound is characterized by the presence of multiple stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. The mixture of diastereomers refers to the presence of non-mirror image stereoisomers in the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fructose-isoleucine (mixture of diastereomers) can be synthesized through the reaction of fructose with isoleucine under specific conditions. The reaction typically involves the formation of a Schiff base intermediate, followed by reduction to yield the final product. The reaction conditions often include:
Solvent: Water or methanol
Temperature: Room temperature to slightly elevated temperatures
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of fructose-isoleucine (mixture of diastereomers) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fructose-isoleucine (mixture of diastereomers) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Fructose-isoleucine (mixture of diastereomers) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in metabolic disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of fructose-isoleucine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Modulating their activity and affecting metabolic pathways.
Interacting with receptors: Influencing cellular signaling and physiological responses.
Modifying gene expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
Fructose-leucine: Another compound formed by the combination of fructose and leucine, an essential amino acid.
Fructose-valine: A compound formed by the combination of fructose and valine, another essential amino acid.
Uniqueness
Fructose-isoleucine (mixture of diastereomers) is unique due to its specific combination of fructose and isoleucine, resulting in distinct stereoisomers with unique chemical and biological properties
Propiedades
Fórmula molecular |
C12H23NO7 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12?/m0/s1 |
Clave InChI |
ADLSFIUFBSPKJF-OEEOIEHZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
SMILES canónico |
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
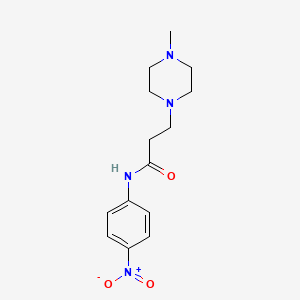

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
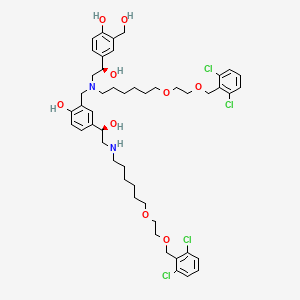
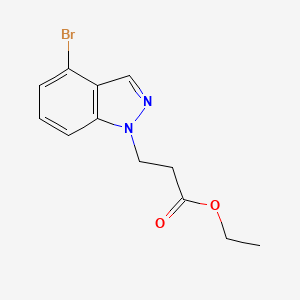
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
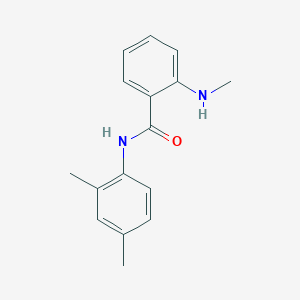
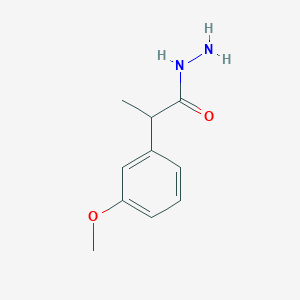
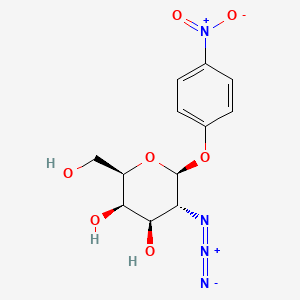
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
